4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid
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Overview
Description
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a complex organic compound that features a thiomorpholine ring, a cyclopropyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of cyclopropylamine with 2-fluoronitrobenzene in the presence of a solvent like DMF (dimethylformamide) to form an intermediate . This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cycloaddition: It can also undergo cycloaddition reactions with diazo compounds to form pyrazole derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid include:
3-Phenoxypyrazine-2-carboxamide derivatives: These compounds have similar structural features and are used as TGR5 agonists.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the thiadiazine ring and have various pharmacological activities.
Azetidin-2-one derivatives: These compounds are known for their anticancer, antimicrobial, and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHGLMOCVKMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SCC(=O)N2C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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